molecular formula C14H16F3NO4 B13619726 4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid

4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid

Cat. No.: B13619726
M. Wt: 319.28 g/mol
InChI Key: OCNBRHFIRURTJL-UHFFFAOYSA-N
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Description

4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino group and a trifluoroethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Non-fluorinated derivatives.

    Substitution: Free amino group derivatives.

Scientific Research Applications

4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid involves its ability to undergo selective chemical reactions due to the presence of the tert-butoxycarbonyl-protected amino group and the trifluoroethyl substituent. The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions . The trifluoroethyl group imparts unique electronic properties that can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of both the tert-butoxycarbonyl-protected amino group and the trifluoroethyl substituent. This combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

4-[2,2,2-trifluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid

InChI

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(14(15,16)17)8-4-6-9(7-5-8)11(19)20/h4-7,10H,1-3H3,(H,18,21)(H,19,20)

InChI Key

OCNBRHFIRURTJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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